

A Comprehensive Technical Guide to the Physical Properties of 4-(Benzylxy)salicylaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Benzylxy)-2-hydroxybenzaldehyde

Cat. No.: B183881

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 4-(Benzylxy)salicylaldehyde, a key intermediate in the synthesis of various organic compounds. The information presented herein is intended to support research and development activities by providing accurately cited data and standardized experimental methodologies.

Core Physical Properties of 4-(Benzylxy)salicylaldehyde

4-(Benzylxy)salicylaldehyde, also known as 2-hydroxy-4-(phenylmethoxy)benzaldehyde, is a derivative of salicylaldehyde featuring a benzylxy substituent.^{[1][2]} Its physical characteristics are fundamental to its handling, application in synthesis, and purification processes.

Quantitative Physical Data

The key physical properties of 4-(Benzylxy)salicylaldehyde are summarized in the table below for quick reference and comparison.

Property	Value	Reference
Molecular Formula	$C_{14}H_{12}O_3$	[1] [3] [4]
Molecular Weight	228.24 g/mol	[1] [3] [4]
Melting Point	75.0 - 82.0 °C	[5]
Boiling Point	390.9 °C	[3]
Appearance	White to cream to yellow to pale brown powder or lumps	[5]

Detailed Physical Characteristics

Molecular Formula and Weight

The empirical formula of 4-(Benzyl)benzylaldehyde is $C_{14}H_{12}O_3$.[\[1\]](#)[\[3\]](#)[\[4\]](#) This corresponds to a molecular weight of 228.24 g/mol .[\[1\]](#)[\[3\]](#)[\[4\]](#)

Melting Point

The melting point of 4-(Benzyl)benzylaldehyde is reported to be in the range of 75.0 to 82.0 °C.[\[5\]](#) Another source indicates a melting point of 78-80°C.[\[6\]](#)[\[7\]](#) The melting point range can be indicative of the purity of the compound.

Boiling Point

The predicted boiling point of 4-(Benzyl)benzylaldehyde is 390.9 °C at standard pressure.[\[3\]](#)

Appearance

Physically, 4-(Benzyl)benzylaldehyde presents as a solid, with its color ranging from white to cream, yellow, or pale brown, and it can be found in the form of a powder or as lumps.[\[5\]](#)

Solubility

Specific quantitative solubility data for 4-(Benzyl)benzylaldehyde in various solvents is not readily available in the cited literature. However, based on its chemical structure, which includes both polar (hydroxyl, aldehyde) and non-polar (benzyl ether) moieties, it is expected to

be sparingly soluble in water and more soluble in common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons.

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the key experiments used to determine the physical properties of solid organic compounds like 4-(Benzyl)oxy)salicylaldehyde.

Melting Point Determination

The melting point is determined as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

Methodology:

- **Sample Preparation:** A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
- **Observation:** The sample is observed through a magnifying lens. The temperature at which the first signs of melting are observed and the temperature at which the last solid crystal disappears are recorded. This range is reported as the melting point.

Boiling Point Determination (for high-boiling solids)

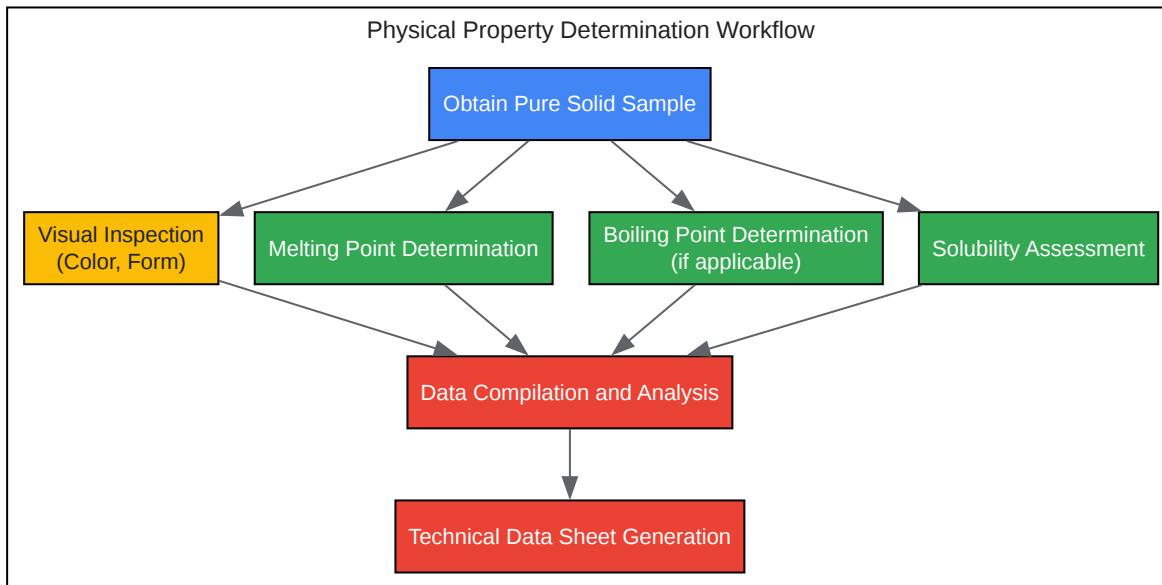
For solids with a high boiling point, the determination is typically carried out under reduced pressure to avoid decomposition of the compound. The observed boiling point is then corrected to standard pressure.

Methodology:

- **Apparatus:** A distillation apparatus suitable for vacuum distillation is assembled.

- Sample Introduction: A small sample of the compound is placed in the distillation flask.
- Vacuum Application: The system is evacuated to the desired pressure, which is monitored with a manometer.
- Heating: The sample is heated gently using a heating mantle.
- Temperature and Pressure Recording: The temperature at which the liquid boils and its vapor condenses, along with the corresponding pressure, are recorded.
- Correction: The boiling point at standard pressure can be estimated from the observed boiling point at reduced pressure using a nomograph or the Clausius-Clapeyron equation.

Solubility Assessment


A qualitative assessment of solubility in various solvents is a common preliminary step in characterization.

Methodology:

- Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, diethyl ether, toluene, hexane) is selected.
- Procedure: A small, measured amount of the solute (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).
- Observation: The mixture is agitated at a constant temperature (usually room temperature). The degree of dissolution is observed and categorized (e.g., soluble, sparingly soluble, insoluble). A common threshold for "soluble" is the dissolution of more than 30 mg of solute per mL of solvent.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physical characterization of a solid organic compound.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Benzyl-2-hydroxybenzaldehyde | C14H12O3 | CID 561235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Benzyl)-2-hydroxybenzaldehyde | 52085-14-0 | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]
- 3. 4-(Benzyl)-2-hydroxybenzaldehyde | 52085-14-0 | CCA08514 [biosynth.com]
- 4. 4-(Benzyl)-2-hydroxybenzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Benzyl-2-hydroxybenzaldehyde, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. 4-BENZYLOXY-2-HYDROXYBENZALDEHYDE | CAS: 52085-14-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. chembk.com [chembk.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of 4-(Benzyl)salicylaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183881#4-benzyl-4-benzyl-2-hydroxybenzaldehyde-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com